molecular formula C15H19N3O3S B2553906 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034450-80-9

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2553906
CAS No.: 2034450-80-9
M. Wt: 321.4
InChI Key: UHBIUNGYZMLKAA-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran ring, a pyrazole ring, and a sulfonamide group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes. The pyrazole ring is often formed via condensation reactions between hydrazines and 1,3-diketones.

Once the intermediates are prepared, they are coupled under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in fields like pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole rings allow the compound to bind to enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,4-difluorobenzamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of the benzofuran, pyrazole, and sulfonamide groups in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-12-3-4-15-13(8-12)5-6-21-15/h3-4,8-11,17H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBIUNGYZMLKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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